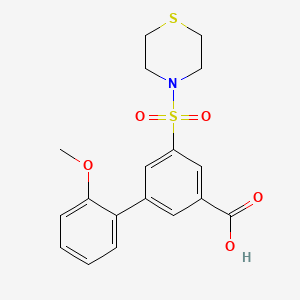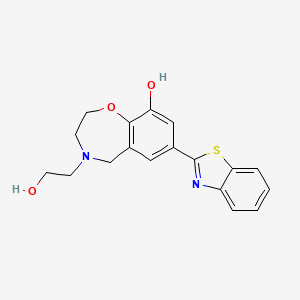
2'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It is also known as TMB-3S and belongs to the class of biphenylsulfonamide compounds.
Mecanismo De Acción
The mechanism of action of TMB-3S is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response and cell proliferation. TMB-3S also induces apoptosis in cancer cells and inhibits the growth of fungi.
Biochemical and Physiological Effects:
TMB-3S has been found to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. TMB-3S also inhibits the proliferation of cancer cells and induces apoptosis in these cells. Additionally, TMB-3S has been found to have antifungal properties and can inhibit the growth of certain fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TMB-3S has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the laboratory with a high purity. It has been found to be stable under different conditions and can be stored for long periods without degradation. However, there are also some limitations to the use of TMB-3S in lab experiments. It has low solubility in water, which can limit its use in some experiments. Additionally, the mechanism of action of TMB-3S is not fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the use of TMB-3S in scientific research. It has potential applications in the development of new drugs for the treatment of cancer and other diseases. TMB-3S can also be used in the development of new anti-inflammatory and antifungal agents. Additionally, further research is needed to understand the mechanism of action of TMB-3S and its potential applications in different fields.
Conclusion:
In conclusion, 2'-methoxy-5-(thiomorpholin-4-ylsulfonyl)biphenyl-3-carboxylic acid is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. It has anti-inflammatory, antitumor, and antifungal properties and has been used in the development of new drugs for the treatment of cancer and other diseases. TMB-3S has several advantages for lab experiments, but there are also some limitations to its use. Further research is needed to understand the mechanism of action of TMB-3S and its potential applications in different fields.
Métodos De Síntesis
The synthesis of TMB-3S involves the reaction of 2-methoxy-5-nitro-biphenyl-3-carboxylic acid with thiomorpholine-4-sulfonic acid in the presence of a catalyst. The reaction takes place under mild conditions and yields TMB-3S as a white solid with a high purity.
Aplicaciones Científicas De Investigación
TMB-3S has been used in various scientific research studies due to its potential applications in different fields. It has been found to have anti-inflammatory, antitumor, and antifungal properties. TMB-3S has been used in the development of new drugs for the treatment of cancer and other diseases.
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S2/c1-24-17-5-3-2-4-16(17)13-10-14(18(20)21)12-15(11-13)26(22,23)19-6-8-25-9-7-19/h2-5,10-12H,6-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJGVEUEHPKFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=CC(=C2)S(=O)(=O)N3CCSCC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methylthio)-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5322271.png)
![4-{4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5322275.png)
![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-N,1-dimethyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5322281.png)
![1-[3-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)-3-oxopropyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5322284.png)
![2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}acrylonitrile](/img/structure/B5322289.png)
![4-[2-(4-sec-butoxy-3-chlorophenyl)-1-cyanovinyl]benzoic acid](/img/structure/B5322296.png)
![N-cyclohexyl-2-methyl-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5322301.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(diethylamino)carbonyl]vinyl}-2-bromobenzamide](/img/structure/B5322305.png)
![4-(3-piperidinylmethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]benzamide hydrochloride](/img/structure/B5322312.png)
![N-cyclopropyl-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5322323.png)


![7-(cyclopent-2-en-1-ylacetyl)-N-(3-methoxypropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5322346.png)
